molecular formula C11H10N2O3 B1453232 1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid CAS No. 1132638-95-9

1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Cat. No. B1453232
M. Wt: 218.21 g/mol
InChI Key: GKNYFHHMUVSRFX-UHFFFAOYSA-N
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Description

“1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid” is a chemical compound with the CAS Number: 1132638-95-9 . It has a molecular weight of 218.21 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 1,3-dimethyl-2-oxo-1,2-dihydro-6-quinoxalinecarboxylic acid . The InChI code for this compound is 1S/C11H10N2O3/c1-6-10(14)13(2)9-4-3-7(11(15)16)5-8(9)12-6/h3-5,12H,1H2,2H3,(H,15,16) .


Physical And Chemical Properties Analysis

The compound has a melting point of over 300 degrees . It is a solid in its physical form .

Scientific Research Applications

Antioxidant Applications

Antioxidant Properties of Carboxylic Acids

Carboxylic acids, including structures similar to 1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid, have been explored for their antioxidant properties. Research has indicated that certain carboxylic acids can be effective in protecting biological and chemical substances against oxidation. This is particularly important for preserving the quality of food and pharmaceutical products, where oxidation can lead to spoilage or decreased efficacy. Studies highlight the role of these compounds in inhibiting oxidation processes, thereby extending the shelf life of sensitive products (Araújo et al., 2015).

Role in Liquid-Liquid Extraction (LLX)

Carboxylic Acids in Liquid-Liquid Extraction

The extraction of carboxylic acids from aqueous streams is a critical process in the production of bio-based plastics and chemicals. Liquid-liquid extraction (LLX) technology utilizes solvents to recover carboxylic acids from dilute solutions, which is pivotal for sustainable chemical processes. The efficiency of this process can be enhanced by understanding and applying the chemical properties of carboxylic acids, including their solubility and reactivity (Sprakel & Schuur, 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H332 . The precautionary statements are P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

1,3-dimethyl-2-oxoquinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6-10(14)13(2)9-4-3-7(11(15)16)5-8(9)12-6/h3-5H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNYFHHMUVSRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(=O)O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Reactant of Route 2
1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Reactant of Route 3
1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Reactant of Route 5
1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Reactant of Route 6
1,3-Dimethyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

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